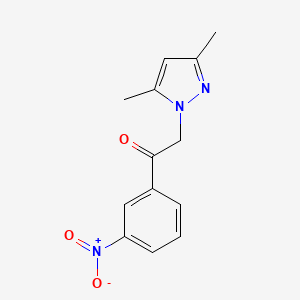![molecular formula C18H15F3N4O2 B2364763 N-{4-[2-(1H-1,2,4-トリアゾール-1-イル)エトキシ]フェニル}-3-(トリフルオロメチル)ベンゼンカルボキサミド CAS No. 866008-32-4](/img/structure/B2364763.png)
N-{4-[2-(1H-1,2,4-トリアゾール-1-イル)エトキシ]フェニル}-3-(トリフルオロメチル)ベンゼンカルボキサミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{4-[2-(1H-1,2,4-triazol-1-yl)ethoxy]phenyl}-3-(trifluoromethyl)benzenecarboxamide is a useful research compound. Its molecular formula is C18H15F3N4O2 and its molecular weight is 376.339. The purity is usually 95%.
BenchChem offers high-quality N-{4-[2-(1H-1,2,4-triazol-1-yl)ethoxy]phenyl}-3-(trifluoromethyl)benzenecarboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-{4-[2-(1H-1,2,4-triazol-1-yl)ethoxy]phenyl}-3-(trifluoromethyl)benzenecarboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
抗がん活性
1,2,4-トリアゾール誘導体は、潜在的な抗がん剤として有望視されています。研究者らは、1,2,4-トリアゾール環を含む新規誘導体を合成し、さまざまな癌細胞株に対する細胞毒性を評価しました。特に、この骨格から誘導された化合物は、MTTアッセイを用いてMCF-7、HeLa、A549などのヒト癌細胞株に対して試験されました。注目すべきことに、これらの誘導体のいくつかは、HeLa細胞に対して12μM未満の濃度で細胞毒性を示しました。 さらに、正常細胞株(MRC-5など)における安全性評価は、正常細胞と癌細胞の両方に対して適切な選択性を明らかにしました .
アロマターゼ阻害
1,2,4-トリアゾール環系は、エストロゲン生合成に関与する酵素であるアロマターゼを標的とするための潜在的な結合モチーフとして検討されてきました。分子ドッキング研究では、アロマターゼ酵素の活性部位における1,2,4-トリアゾール誘導体の結合様式が調査されました。 これらの相互作用を理解することは、乳がんを含むホルモン関連疾患に対するより効果的な阻害剤の設計に役立ちます .
薬物動態および薬力学
1,2,4-トリアゾールなどの窒素原子を含む複素環式化合物は、良好な薬物動態および薬力学的特性を示します。 さまざまな標的との水素結合を形成する能力は、バイオアベイラビリティ、代謝安定性、受容体結合親和性など、薬物特性の向上に貢献します .
その他の潜在的な用途
抗がん剤およびアロマターゼ阻害剤に加えて、1,2,4-トリアゾール誘導体は、他の治療分野における役割についても調査されてきました。これらには、抗菌活性、抗炎症効果、神経伝達物質受容体の調節が含まれます。 研究者らは、この汎用性の高い骨格の新しい用途を探求し続けています .
作用機序
Target of Action
The primary targets of this compound are cancer cells, specifically MCF-7 and HCT-116 cell lines . These cell lines are commonly used in cancer research as models for breast and colon cancer, respectively .
Mode of Action
The compound interacts with its targets by inhibiting their proliferation . It achieves this through the induction of apoptosis, a process of programmed cell death . This leads to a reduction in the number of cancer cells, thereby inhibiting the growth of the cancer .
Biochemical Pathways
The induction of apoptosis suggests that it may involve pathways related to cell survival and death
Pharmacokinetics
The compound’s ability to inhibit the proliferation of cancer cells suggests that it is able to reach its target sites in the body
Result of Action
The result of the compound’s action is a reduction in the number of cancer cells due to the induction of apoptosis . This leads to an inhibition of the growth of the cancer . Notably, some of the compounds exhibited very weak cytotoxic effects toward normal cells (RPE-1) compared with doxorubicin .
生化学分析
Biochemical Properties
The compound N-{4-[2-(1H-1,2,4-triazol-1-yl)ethoxy]phenyl}-3-(trifluoromethyl)benzenecarboxamide has been shown to exhibit potent inhibitory activities against certain cancer cell lines .
Cellular Effects
N-{4-[2-(1H-1,2,4-triazol-1-yl)ethoxy]phenyl}-3-(trifluoromethyl)benzenecarboxamide has been observed to influence cell function in several ways. It has been shown to inhibit the proliferation of certain cancer cells by inducing apoptosis .
Molecular Mechanism
It is known that the compound exerts its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Information on the compound’s stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies is not yet available .
Dosage Effects in Animal Models
The effects of N-{4-[2-(1H-1,2,4-triazol-1-yl)ethoxy]phenyl}-3-(trifluoromethyl)benzenecarboxamide vary with different dosages in animal models . Specific details about threshold effects observed in these studies, as well as any toxic or adverse effects at high doses, are not yet available .
Metabolic Pathways
It is known that the compound interacts with certain enzymes or cofactors, and may have effects on metabolic flux or metabolite levels .
Transport and Distribution
It is known that the compound interacts with certain transporters or binding proteins, and may have effects on its localization or accumulation .
Subcellular Localization
It is possible that the compound is directed to specific compartments or organelles by targeting signals or post-translational modifications .
特性
IUPAC Name |
N-[4-[2-(1,2,4-triazol-1-yl)ethoxy]phenyl]-3-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15F3N4O2/c19-18(20,21)14-3-1-2-13(10-14)17(26)24-15-4-6-16(7-5-15)27-9-8-25-12-22-11-23-25/h1-7,10-12H,8-9H2,(H,24,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFTSETDOPKYBHZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C(=O)NC2=CC=C(C=C2)OCCN3C=NC=N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15F3N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
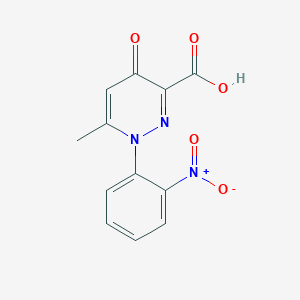
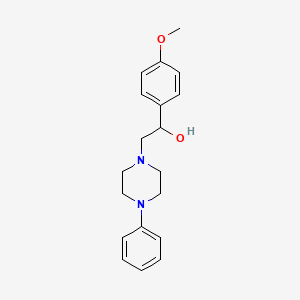
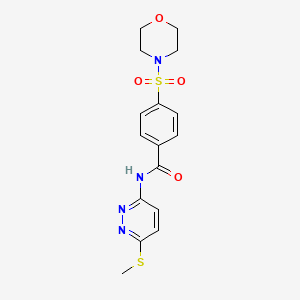
![(4-(Benzylsulfonyl)piperidin-1-yl)(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)methanone](/img/structure/B2364687.png)
![N-(1-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-2-methoxy-N-methylnicotinamide](/img/structure/B2364689.png)
![5-(2-Cyclopropyl-6-methylpyrimidin-4-yl)-2-thia-5-azabicyclo[2.2.1]heptane](/img/structure/B2364691.png)
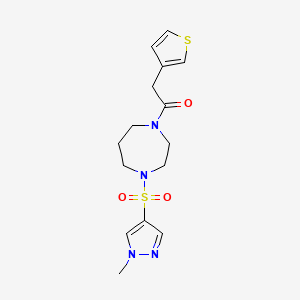
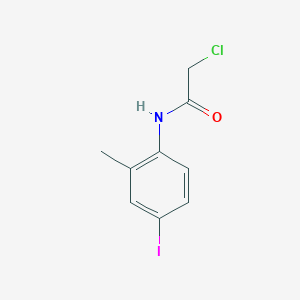
![(E)-3-(dimethylamino)-1-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]-2-propen-1-one](/img/structure/B2364695.png)
![N-Cyclobutyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2364696.png)


![8-fluoro-3-(4-fluorobenzyl)-5-(3-methoxybenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2364700.png)
